(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol

Medicinal Chemistry Fragment-Based Drug Discovery Fsp3

(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol, systematically named spiro[3.3]heptane-2,6-dimethanol (CAS 138515-21-6, MF: C9H16O2, MW: 156.22 g/mol), is a symmetric, sp3-rich (Fsp3 = 1.0) spirocyclic diol featuring two hydroxymethyl substituents appended to a rigid, non-planar spiro[3.3]heptane core. Unlike planar aromatic diols such as 1,4-benzenedimethanol, the saturated cyclobutane rings of the spiro[3.3]heptane scaffold impart conformational rigidity, chirality, and a three-dimensional exit-vector geometry that has been experimentally validated as a saturated bioisostere of the benzene ring.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B8195791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESC1C(CC12CC(C2)CO)CO
InChIInChI=1S/C9H16O2/c10-5-7-1-9(2-7)3-8(4-9)6-11/h7-8,10-11H,1-6H2
InChIKeyGVMMXAXVDLYFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[3.3]heptane-2,6-dimethanol (CAS 138515-21-6): A Saturated, sp3-Rich Diol Building Block for Drug Discovery and PROTAC Linker Chemistry


(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol, systematically named spiro[3.3]heptane-2,6-dimethanol (CAS 138515-21-6, MF: C9H16O2, MW: 156.22 g/mol), is a symmetric, sp3-rich (Fsp3 = 1.0) spirocyclic diol featuring two hydroxymethyl substituents appended to a rigid, non-planar spiro[3.3]heptane core [1]. Unlike planar aromatic diols such as 1,4-benzenedimethanol, the saturated cyclobutane rings of the spiro[3.3]heptane scaffold impart conformational rigidity, chirality, and a three-dimensional exit-vector geometry that has been experimentally validated as a saturated bioisostere of the benzene ring [2]. Its primary documented specialty application is as a key intermediate in the synthesis of thioxoimidazolidinone compounds designed for targeted degradation of the androgen receptor [3].

Why Spiro[3.3]heptane-2,6-dimethanol Cannot Be Replaced by Common Diols (1,4-Benzenedimethanol, 1,4-Cyclohexanedimethanol, or Spiro[3.3]heptane-2,6-diol) in Drug Design and Fragment Chemistry


Procurement-driven substitution attempts with planar 1,4-benzenedimethanol (Fsp3 ≈ 0.125), flexible 1,4-cyclohexanedimethanol, or the shorter-chain spiro[3.3]heptane-2,6-diol fail because each comparator introduces a fundamentally different spatial, conformational, and electronic profile. The spiro[3.3]heptane-2,6-dimethanol scaffold provides 18 distinct chiral disubstituted isomers (vs. only 3 for a para-disubstituted benzene) [1], enabling exploration of three-dimensional chemical space unattainable with planar aromatic diols. The saturated core reduces calculated lipophilicity by approximately 0.8 clogP units relative to analogous benzene-containing drug scaffolds [2], and the inter-substituent distance is expanded by ~1.4 Å compared to para-benzene [2]. These quantifiable geometric and physicochemical differences mean that substituting this compound with a generic diol fundamentally alters the exit-vector geometry, lipophilicity, and isomer diversity of the resulting product—compromising SAR exploration, PROTAC linker design, and fragment elaboration strategies.

Quantitative Differentiation Evidence for (6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol vs. Closest Structural Analogs


Fsp3 Fraction: Spiro[3.3]heptane Core (1.0) vs. Benzene (0) Defines 3D Drug-Likeness

The spiro[3.3]heptane core possesses a fraction of sp3-hybridized carbons (Fsp3) of 1.0, meaning all seven carbon atoms of the core scaffold are fully saturated sp3 centers [1]. In contrast, benzene—the most common aromatic scaffold it bioisosterically replaces—has an Fsp3 of 0 (all sp2). This quantitative structural difference has been correlated with improved clinical success rates; Lovering's analysis demonstrated that higher Fsp3 correlates with lower attrition in drug development pipelines [1]. The 2,6-dimethanol derivative retains this fully saturated character while adding two free hydroxyl handles for further derivatization.

Medicinal Chemistry Fragment-Based Drug Discovery Fsp3 ADME

Isomer Diversity: 18 Chiral Disubstituted Isomers for Spiro[3.3]heptane vs. Only 3 for para-Disubstituted Benzene

When bearing two different substituents on separate rings, the spiro[3.3]heptane core yields 18 possible isomeric arrangements—all of which are chiral [1]. In contrast, a para-disubstituted benzene yields only 3 possible isomers, none of which are chiral [1]. This 6-fold increase in isomer diversity (18 vs. 3; Δ = 15 additional isomers) provides a richer stereochemical landscape for lead optimization. It is noted that the 2,6-disubstitution pattern (to which this diol belongs) represents approximately 90% of all reported singly-substituted spiro[3.3]heptanes in the literature (~9,000 compounds) [1].

Stereochemistry Chemical Space Exploration SAR Fragment Elaboration

Lipophilicity Modulation: Spiro[3.3]heptane Replacement of Benzene in Sonidegib Lowers clogP by 0.8 Units

In a head-to-head study of the anticancer drug sonidegib, replacement of the meta-substituted benzene ring with a spiro[3.3]heptane core decreased calculated lipophilicity (clogP) from 6.8 to 6.0—a reduction of 0.8 log units [1]. While experimental logD for all compounds exceeded the reliable measurement range (>3.5), the metabolic stability in human liver microsomes was differentially affected: the trans-spiro[3.3]heptane analog showed an intrinsic clearance (CLint) of 36 μL min⁻¹ mg⁻¹ (t1/2 = 47 min) vs. 18 μL min⁻¹ mg⁻¹ (t1/2 = 93 min) for sonidegib, whereas the cis isomer showed a dramatic reduction (CLint = 156 μL min⁻¹ mg⁻¹, t1/2 = 11 min) [1]. This demonstrates that the spiro[3.3]heptane core and its stereochemistry directly influence both lipophilicity and metabolic stability.

Lipophilicity clogP Bioisostere ADME Metabolic Stability

Exit-Vector Geometry: Inter-Substituent Distance (r) Expanded by ~1.4 Å vs. para-Benzene

X-ray crystallographic exit-vector plot analysis revealed that the distance r between the attachment carbon atoms in 2,6-disubstituted spiro[3.3]heptanes measures 4.16–4.20 Å, which is approximately 1.4 Å longer than the corresponding distance in para-substituted benzenes (2.77–2.81 Å) [1]. Similarly, the through-space distance d between substituents is 6.87–6.89 Å for spiro[3.3]heptanes vs. 5.66–5.71 Å for para-benzene—a difference of approximately 1.2 Å [1]. The exit-vector angles φ1 and φ2 in spiro[3.3]heptanes deviate significantly from planarity (22.8–29.7° vs. 0.6–2.2° for para-benzene), and the dihedral angle |θ| is 129–130° [1]. These geometric parameters demonstrate that the spiro[3.3]heptane scaffold provides a fundamentally non-coplanar spatial arrangement of functional groups not achievable with planar benzene bioisosteres.

Exit Vector Scaffold Geometry Bioisostere X-ray Crystallography Molecular Design

Targeted Protein Degradation: Documented Intermediate for Androgen Receptor PROTAC Synthesis

Spiro[3.3]heptane-2,6-dimethanol has a specific, patent-documented application as a synthetic intermediate in the preparation of thioxoimidazolidinone compounds designed for the targeted degradation of the androgen receptor [1]. This represents a functional application that is not shared by its closest structural analogs: 1,4-benzenedimethanol is primarily used as a polymer monomer, 1,4-cyclohexanedimethanol is employed in polyester resin production, and the parent spiro[3.3]heptane-2,6-diol lacks the methylene-extended hydroxymethyl handles required for the specific linker geometry employed in androgen receptor-targeting PROTAC constructs [1][2]. In a related binding affinity context, spiro-containing androgen receptor antagonists have demonstrated IC50 values in the nanomolar range (e.g., 280 nM) in cell-based antagonist assays [3].

PROTAC Targeted Protein Degradation Androgen Receptor Thioxoimidazolidinone Oncology

Physicochemical Comparison: Spiro[3.3]heptane-2,6-dimethanol vs. 1,4-Benzenedimethanol vs. 1,4-Cyclohexanedimethanol

A cross-study comparison of key computed and experimentally reported physicochemical properties reveals systematic differences between spiro[3.3]heptane-2,6-dimethanol and its closest commodity diol analogs [1]. The target compound (MW 156.22, XLogP3 = 0.5, TPSA = 40.5 Ų) has a higher molecular weight than 1,4-benzenedimethanol (MW 138.17, logP = -0.15 to 0.67) and 1,4-cyclohexanedimethanol (MW 144.21, logP = 0.78), combined with intermediate lipophilicity. The spirocyclic scaffold's two rotatable bonds are the minimum necessary for the diol functionality—all other carbon positions are constrained within the cyclobutane rings, providing greater conformational rigidity than the flexible cyclohexane dimethanol (which has additional ring-flipping degrees of freedom). The boiling point at 16 Torr (167 °C) and predicted density (1.14 g/cm³) further differentiate this compound's handling and storage profile from the crystalline, higher-melting 1,4-benzenedimethanol (mp 116–119 °C) .

Physicochemical Properties Lipophilicity Topological Polar Surface Area Procurement Specification

Verified Application Scenarios for Spiro[3.3]heptane-2,6-dimethanol Based on Quantitative Differentiation Evidence


Saturated Bioisostere Replacement of para-Substituted Benzene Rings in Lead Optimization Campaigns

When a lead series contains a para-substituted benzene ring requiring reduction of planarity, increased Fsp3, and modulation of lipophilicity, spiro[3.3]heptane-2,6-dimethanol provides a bifunctional entry point for scaffold hopping. The experimentally validated ~0.8 clogP unit reduction upon benzene-to-spiro[3.3]heptane replacement [1] combined with the expanded inter-substituent distance (Δr ≈ +1.4 Å) [1] offers a quantifiable design rule. The 2,6-disubstitution pattern of this diol maps directly to the para-substitution topology of benzene, with the critical advantage of 18 accessible chiral isomers for SAR exploration versus only 3 for para-benzene [2].

PROTAC Linker Chemistry for Androgen Receptor-Targeted Degradation

In bifunctional degrader (PROTAC) construct design targeting the androgen receptor, the spiro[3.3]heptane-2,6-dimethanol scaffold serves as a rigid, three-dimensional linker element that positions E3 ligase-recruiting and target-binding warheads with precise spatial control. This compound has patent-documented synthetic precedent as an intermediate in thioxoimidazolidinone-based androgen receptor degraders [3]. The rigid cyclobutane rings prevent conformational flexibility that could reduce the effective concentration of the ternary complex, while the Fsp3 = 1.0 core contributes to favorable solubility and reduced aromatic ring count—both desirable properties for beyond-Rule-of-5 degrader molecules.

Fragment-Based Drug Discovery (FBDD) Using the Spiro[3.3]heptane Core as a Three-Dimensional Fragment

The spiro[3.3]heptane core has been highlighted as a template for fragment development in early-stage drug discovery [2]. Spiro[3.3]heptane-2,6-dimethanol, with its two synthetically orthogonal hydroxyl handles and Fsp3 = 1.0 core scaffold (vs. Fsp3 = 0 for benzene), enables fragment elaboration with higher three-dimensionality than planar fragment alternatives. Selective P450BM3-catalyzed hydroxylation methodologies have been developed for spiro[3.3]heptane derivatives [2], demonstrating the feasibility of late-stage functionalization of this scaffold class—a key requirement for fragment-to-lead optimization workflows.

Liquid Crystal and Materials Science Applications Requiring Rigid Spirocyclic Diol Monomers

In materials science, spiro[3.3]heptane-containing dimethylene-linked compounds have been compared with cyclobutane analogs for liquid crystal applications, where the spirocyclic scaffold's unique spatial geometry influences nematic thermal stability [4]. The 1.14 g/cm³ predicted density and 167 °C boiling point differentiate this compound from aromatic diols (e.g., 1,4-benzenedimethanol, mp 116–119 °C ), enabling processing conditions not accessible to crystalline aromatic monomers. Patent literature further describes spiro[3.3]heptane compounds as components in liquid-crystalline media for electro-optical display elements [4].

Quote Request

Request a Quote for (6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.